molecular formula C27H28O4 B1301995 Tri-O-benzyl-D-galactal CAS No. 80040-79-5

Tri-O-benzyl-D-galactal

Cat. No. B1301995
CAS RN: 80040-79-5
M. Wt: 416.5 g/mol
InChI Key: MXYLLYBWXIUMIT-ZONZVBGPSA-N
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Description

Improved Synthesis of Phytosphingosine and Dihydrosphingosine from 3,4,6-Tri-O-benzyl-D-galactal

The synthesis of phytosphingosine and dihydrosphingosine derivatives from tri-O-benzyl-D-galactal has been significantly improved. This process begins with commercially available tri-O-benzyl-D-galactal and involves a series of reactions including Wittig reaction, Mitsunobu transformation, reduction, and deprotection to achieve an improved overall yield of 66-72%. This method presents a more efficient and facile approach to synthesizing these derivatives with fewer steps compared to previous methods .

Reactions of Enolic Sugar Derivates and Synthesis of 2-Thioglycopyranosides

Tri-O-acetyl-D-galactal undergoes a low-temperature reaction with potassium thiobenzoate and ceric ammonium nitrate, leading to the introduction of a benzoylthio group and an O-nitro group. This reaction yields two major products, which are isolated and crystallized through column chromatography. The structures of these products are confirmed using 1H NMR spectroscopy and chemical methods. Although this study does not directly involve tri-O-benzyl-D-galactal, it provides insight into the chemical behavior of similar galactal derivatives under radical addition conditions .

Branched-Chain Carbohydrate Synthesis from 3,4,6-Tri-O-acetyl-D-galactal

A new crystalline seven-carbon branched-chain carbohydrate has been synthesized from 3,4,6-tri-O-acetyl-D-galactal using the oxo reaction. The structure of the resulting sugar alcohol was determined through periodate oxidation. Additionally, crystalline benzoate and p-nitro-benzoate derivatives of the carbohydrate were obtained. This study demonstrates the potential of galactal derivatives to form complex branched structures, which may be relevant to the synthesis of tri-O-benzyl-D-galactal derivatives .

Crystal Structure of Methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside

The crystal structure of a derivative of tri-O-benzyl-D-galactal, specifically methyl 3,4,6-tri-O-benzyl-2-deoxy-2-C-nitromethyl-β-D-galactopyranoside, has been determined. The compound was synthesized through radical addition of nitromethane to tri-O-benzyl-D-galactal in the presence of cerium(IV) ammonium nitrate. The crystal structure reveals an almost ideal chair form of the sugar ring with equatorial orientation of substituents, except at the 4-position. This study provides detailed insights into the molecular structure of a closely related compound, which could be useful for understanding the structural aspects of tri-O-benzyl-D-galactal .

O-Benzylated Thio Sugars and Derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose

Derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose have been synthesized, which are suitable for use in oligosaccharide synthesis. The synthesis involved multiple steps, including benzylating, isomerizing, acylating, and hydrolyzing the starting material. The final thio sugars were obtained through a sequence of glycosyl halide formation and reaction with sulfur nucleophiles. This research contributes to the understanding of the chemical properties and potential applications of benzylated thio sugars, which share structural similarities with tri-O-benzyl-D-galactal .

Synthesis of Benzomacrolactam by Aryl Radical Cyclization

The synthesis of benzomacrolactam from a galactose-derived iodobenzamide demonstrates the application of radical cyclization methodology. The starting material for this synthesis was derived from methyl α-D-galactopyranoside, which underwent several conventional synthetic steps. The resulting structures were confirmed using various NMR spectroscopic techniques. This study showcases the versatility of galactose derivatives in radical cyclization reactions, which may be relevant to the synthesis and reactions of tri-O-benzyl-D-galactal .

Scientific Research Applications

Oxidation and Rearrangement Studies

  • Tri-O-benzyl-D-galactal does not produce any unsaturated hydroperoxide when treated with hydrogen peroxide and molybdenum trioxide, unlike other similar compounds. This behavior indicates a distinct reactivity profile useful in studying oxidation reactions and Ferrier rearrangement processes (Mostowicz, Jurczak, Hamann, Höft, & Chmielewski, 1998).

Synthesis of Amino Sugars

  • The compound serves as a starting material for the formation of 3,4,6-tri-O-benzyl-2-nitro-D-galactal, which is used to synthesize 2-deoxy-2-nitrogalactopyranosides, important in the study of amino sugars (Das & Schmidt, 1998).

Catalytic Reactions and Synthesis of Chiral Compounds

  • Tri-O-benzyl-D-galactal is used in Al(OTf)3 catalyzed reactions to produce chiral bridged benzopyrans, chromenes, and chromans. These reactions offer insights into the synthesis of complex chiral molecules (Simelane, Kinfe, Muller, & Williams, 2014).

Synthesis of Phytosphingosines and Sphinganine

  • It is effectively transformed into phytosphingosines and sphinganine, which are compounds of interest in lipid biochemistry and cell signaling studies (Wild & Schmidt, 1995).

Glycoside Synthesis for Chondroitin Sulfate Analogues

  • The compound is used in the synthesis of methyl glycosides of the repeating units of chondroitin 4- and 6-sulfate, contributing to research in biochemistry and pharmacology (Jacquinet, 1990).

Safety And Hazards

Tri-O-benzyl-D-galactal is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use .

Future Directions

Tri-O-benzyl-D-galactal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is expected to continue to be used in the synthesis of a wide range of carbohydrate derivatives .

properties

IUPAC Name

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLLYBWXIUMIT-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370475
Record name Tri-O-benzyl-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-O-benzyl-D-galactal

CAS RN

80040-79-5
Record name Tri-O-benzyl-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
LVR Reddy, PV Reddy, AK Shaw - Tetrahedron: Asymmetry, 2007 - Elsevier
… Our method for the stereoselective synthesis of jaspine B involves 8 steps starting from most versatile starting material, 3,4,6-tri-O-benzyl-d-galactal, which can be easily synthesized …
Number of citations: 75 www.sciencedirect.com
Y Niu, X Cao, XS Ye - Helvetica Chimica Acta, 2008 - Wiley Online Library
… phytosphingosine and dihydrosphingosine derivatives is described with less steps and in improved overall yield (66–72%) starting from commercially available tri‐O‐benzyl‐D‐galactal. …
Number of citations: 14 onlinelibrary.wiley.com
R Wild, RR Schmidt - Liebigs Annalen, 1995 - Wiley Online Library
3,4,6‐Tri‐O‐benzyl‐D‐galactal (3) was directly converted into 3,4,6‐tri‐O‐benzyl‐2‐deoxy‐D‐galactose (5). Wittig reaction of 5 with alkyltriphenylphosphonium salts in the presence of n…
A Kaye, S Neidle, CB Reese - Tetrahedron letters, 1988 - Elsevier
… 3,4,6-Tri-Obenzyl-D-galactal …
Number of citations: 36 www.sciencedirect.com
D Mostowicz, M Jurczak, HJ Hamann… - European journal of …, 1998 - Wiley Online Library
… Tri‐O‐acetyl‐D‐galactal (10) and tri‐O‐benzyl‐D‐glucal (9), under the same conditions, afford the hydroperoxides in a low yield, whereas tri‐O‐benzyl‐D‐galactal (11) does not …
XK Cui, M Zhong, XB Meng, ZJ Li - Carbohydrate research, 2012 - Elsevier
… 3,4,6-tri-O-benzyl-d-galactal (1a), prepared from 3,4,6-tri-O-acetyl-d-galactal via a classic method, 17 first reacted with methanol in anhydrous dichloromethane at 40 C in the presence …
Number of citations: 26 www.sciencedirect.com
RM Giuliano, RS Davis, WJ Boyko - Journal of Carbohydrate …, 1994 - Taylor & Francis
Synthesis of Glycosyl Azides by the Addition of Phenylselenenyl Azide to Glycals Page 1 I. CARBOHYDRATE CHEMISTRY, 13(8), 1135-1143 (1994) SYNTHESIS OF GLYCOSYL …
Number of citations: 13 www.tandfonline.com
J Das, RR Schmidt - European journal of organic chemistry, 1998 - Wiley Online Library
Formation of 3,4,6‐tri‐O‐benzyl‐2‐nitro‐D‐galactal (3) was readily accomplished starting from tri‐O‐benzyl‐D‐galactal (1) by acetyl nitrate addition to 2 and base‐promoted acetic acid …
M Han, IP Smoliakova, LN Koikov - Carbohydrate Research, 1999 - Elsevier
… We found that tri-O-benzyl-d-galactal (6) reacts with TolSCl to give a mixture of isomeric 2-S-(p-tolyl)-2-thio-d-aldopyranosyl chlorides (7) 1 . Upon treatment with SnCl 4 or ZnCl 2 , this …
Number of citations: 4 www.sciencedirect.com
P Das, S Kundooru, AK Shaw - RSC advances, 2016 - pubs.rsc.org
… In order to synthesize sphinganine and safingol, we started our synthetic route from 3,4,6-tri-O-benzyl-D-galactal and 3,4,6-tri-O-benzyl-D-glucal respectively in which the …
Number of citations: 11 pubs.rsc.org

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